molecular formula C20H17N5O2 B2693696 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 895008-95-4

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No.: B2693696
CAS No.: 895008-95-4
M. Wt: 359.389
InChI Key: LNFGSXLVDBQJTJ-UHFFFAOYSA-N
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Description

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the pyrazolo[3,4-d]pyrimidine core . This intermediate is then further reacted with phenylacetamide derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Activity

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its pharmacological properties. The molecular formula is C21H16N4OC_{21}H_{16}N_4O with a molecular weight of approximately 360.38 g/mol. The presence of both 2-methylphenyl and phenylacetamide moieties enhances its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC21H16N4OC_{21}H_{16}N_4O
Molecular Weight360.38 g/mol
CAS Number895010-53-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and other kinases implicated in cancer progression. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound has exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29). IC50 values indicate significant potency in inhibiting cell proliferation.
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies using models of acute inflammation have shown that treatment with this compound significantly decreases edema and inflammatory cell infiltration in tissues .

3. Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potential as an antibacterial agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
  • Anti-inflammatory Efficacy :
    • In a mouse model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and histological evidence of reduced inflammation compared to the control group .

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-7-5-6-10-17(14)25-19-16(11-22-25)20(27)24(13-21-19)12-18(26)23-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFGSXLVDBQJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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